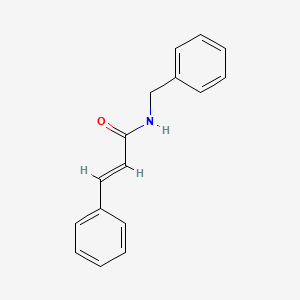

N-Benzylcinnamamide

CAS No.: 5100-00-5

Cat. No.: VC4281681

Molecular Formula: C16H15NO

Molecular Weight: 237.302

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5100-00-5 |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.302 |

| IUPAC Name | (E)-N-benzyl-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |

| Standard InChI Key | MPWRITRYGLHZBT-VAWYXSNFSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzylcinnamamide (C₁₆H₁₅NO, MW 237.30 g/mol) features a planar cinnamamide core (C₆H₅-CH=CH-CONH-) linked to a benzyl group. X-ray diffraction reveals a monoclinic unit cell with dimensions a = 12.4817 Å, b = 12.3107 Å, c = 8.5737 Å, and β = 94.2760° . The benzyl moiety tilts at 77.11° relative to the cinnamamide plane, creating a sterically hindered conformation that influences reactivity .

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P 1 21/c 1 |

| Unit cell volume | 1314.3 ų |

| Z value | 4 |

| R-factor | 0.040 |

| Bond angle (C1-N1-C10) | 121.36° |

Spectroscopic Profiling

Infrared spectroscopy identifies key functional groups:

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

-

δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO)

-

δ 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO)

Synthesis and Optimization

Appel Reaction Methodology

The optimized synthesis employs:

-

Reactants: Cinnamic acid (3.38 mmol), benzylamine (6.73 mmol)

-

Reagents: PPh₃ (3.74 mmol), BrCCl₃ (3.78 mmol)

Table 2: Reaction Yield Analysis

| Parameter | Value |

|---|---|

| Molar ratio (acid:amine) | 1:2 |

| Temperature | 40°C (reflux) |

| Isolated yield | 82% |

| Purity (HPLC) | >98% |

Crystallization Protocol

High-purity crystals form via slow evaporation from ether/hexane/CH₂Cl₂ (2:2:1 v/v) . The needle-like crystals exhibit melting points of 386–387 K, consistent with literature .

Physicochemical Properties

Solubility Profile

-

High solubility: Dichloromethane, ethanol (>50 mg/mL)

-

Moderate solubility: Acetone (20–30 mg/mL)

-

Low solubility: Water (<0.1 mg/mL)

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 453 K, with 95% mass loss by 673 K. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 387 K corresponding to melting .

Biological Activity and Applications

Anti-Biofilm Activity

In Vibrio harveyi models, N-benzylcinnamamide demonstrates:

-

MIC values:

Table 3: Comparative Antimicrobial Efficacy

| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| N-Benzylcinnamamide | 10–12.5 | 89 |

| α-Resorcylic acid | 100–125 | 72 |

| Streptomycin (control) | 5 | 95 |

Toxicity Assessment

Using the Karchesy toxicity criterion:

Mechanistic Insights

Molecular Interactions

Docking studies suggest the compound binds to V. harveyi’s LuxR-type receptor via:

Structure-Activity Relationships

-

Critical groups:

-

Benzyl moiety (hydrophobic interactions)

-

α,β-unsaturated amide (electrophilic reactivity)

-

-

Derivative optimization:

Industrial and Pharmaceutical Relevance

Challenges and Limitations

-

Poor aqueous solubility: Limits parenteral administration

-

Metabolic stability: Hepatic microsomal t₁/₂ = 23 minutes (human)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume